molecular formula C30H34N2O6 B1436953 Dde-D-Orn(Fmoc)-OH CAS No. 2044710-31-6

Dde-D-Orn(Fmoc)-OH

Cat. No. B1436953
M. Wt: 518.6 g/mol
InChI Key: IOXWJOGKQWRDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of Dde-D-Orn(Fmoc)-OH is C30H34N2O6. The molecular weight is 518.6 g/mol.


Physical And Chemical Properties Analysis

Dde-D-Orn(Fmoc)-OH has a predicted boiling point of 743.9±60.0 °C and a predicted density of 1.236±0.06 g/cm3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Synthesis of Peptide Nucleic Acid Probes

Dde-D-Orn(Fmoc)-OH has been used in the synthesis of peptide nucleic acid (PNA) probes for DNA detection. A study reported the design and synthesis of an orthogonally protected PNA building block, Fmoc-PNA-U'-(Dde)-OH, for the construction of PNA FRET probes. This block facilitates post-synthetic attachment of reporter groups to the 5-position of uracil following the selective deprotection of the Dde group (Oquare & Taylor, 2008).

Microwave-Assisted Synthesis of Labelled Peptides

Another study described an efficient method for the microwave-assisted Fmoc solid-phase synthesis of a 5(6)-carboxyfluorescein-labelled Lys(Dde)-Gly-Wang resin. This allows for further elongation through the lysine Nε amino group and demonstrates the stability of 5(6)-carboxyfluorescein under microwave conditions used for glycopeptide synthesis, providing a robust platform for preparing various fluorescently labelled peptides (Kowalczyk et al., 2009).

Bioconjugation and Modification Applications

Labeled Peptide Synthesis for Biomolecular Studies

A study focusing on the synthesis of a biotin-labeled peptide introduced a strategy using Rink amide 4-methylbenzhydrylamine resin coupled with Fmoc-Lys(Dde)-OH. This method allows the addition of various labels like biotin, fluorescein, dansyl groups, and potentially fluorophores and quenchers used for FRET, providing a versatile approach for labeled peptide synthesis (Bibbs et al., 2000).

Branched Phosphopeptides Synthesis for Protein Interaction Studies

A detailed study on the synthesis of bivalent consolidated ligands, branched peptides with lengths of 22 to 25 residues, highlighted the use of Fmoc-Nε-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl-l-lysine [Fmoc-Lys(Dde)-OH] to introduce a branch point for proper orientation of individual ligands. These peptides are designed to interact with specific protein domains with greater specificity and higher affinity (Xu et al., 2004).

Safety And Hazards

Dde-D-Orn(Fmoc)-OH is classified as an irritant . It should be handled with care to avoid contact with skin and eyes.

properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O6/c1-18(27-25(33)15-30(2,3)16-26(27)34)32-24(28(35)36)13-8-14-31-29(37)38-17-23-21-11-6-4-9-19(21)20-10-5-7-12-22(20)23/h4-7,9-12,23-24,33H,8,13-17H2,1-3H3,(H,31,37)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXWJOGKQWRDEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138114629

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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